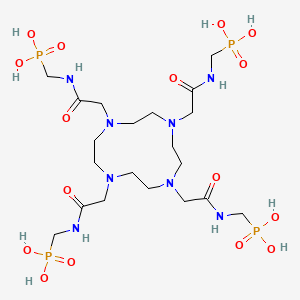
28-O-Imidazolyl-azepano-betulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
28-O-Imidazolyl-azepano-betulin is a synthetic derivative of betulin, a naturally occurring triterpenoid. This compound has garnered significant attention due to its potent inhibitory activity against SARS-CoV-2, the virus responsible for COVID-19 . The molecular structure of this compound includes an imidazole ring and an azepane ring, which contribute to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 28-O-Imidazolyl-azepano-betulin involves multiple steps, starting from betulin. The key steps include the introduction of the imidazole and azepane rings. The synthetic route typically involves:
Oxidation: of betulin to introduce a hydroxyl group.
Amination: to form the azepane ring.
Imidazole ring formation: through cyclization reactions.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves standard organic synthesis techniques, including purification steps such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
28-O-Imidazolyl-azepano-betulin undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of ketones to alcohols.
Substitution: Replacement of functional groups with imidazole and azepane rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Cyclization agents: For imidazole ring formation.
Major Products Formed
The major products formed from these reactions include various intermediates leading to the final compound, this compound .
Scientific Research Applications
28-O-Imidazolyl-azepano-betulin has several scientific research applications:
Chemistry: Used as a model compound for studying triterpenoid derivatives.
Biology: Investigated for its antiviral properties, particularly against SARS-CoV-2.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Potential use in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of 28-O-Imidazolyl-azepano-betulin involves its interaction with the SARS-CoV-2 spike glycoprotein. The compound binds to the receptor-binding domain (RBD) of the spike protein, inhibiting the virus’s ability to enter host cells . This binding is facilitated by the unique structure of the imidazole and azepane rings, which enhance its affinity for the target protein .
Comparison with Similar Compounds
Similar Compounds
C3-hydroxymethylene-amino-glycyrrhetol-11,13-diene: Another triterpenoid derivative with antiviral activity.
Betulinic acid: A naturally occurring triterpenoid with various biological activities.
Uniqueness
28-O-Imidazolyl-azepano-betulin stands out due to its potent inhibitory activity against SARS-CoV-2, which is attributed to the presence of the imidazole and azepane rings. These structural features enhance its binding affinity and specificity for the viral spike protein .
Properties
Molecular Formula |
C34H53N3O2 |
|---|---|
Molecular Weight |
535.8 g/mol |
IUPAC Name |
[(1R,2R,5S,8R,9R,10R,13R,14R,20R)-1,2,14,19,19-pentamethyl-8-prop-1-en-2-yl-18-azapentacyclo[11.9.0.02,10.05,9.014,20]docosan-5-yl]methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C34H53N3O2/c1-23(2)24-11-15-34(21-39-29(38)37-20-19-35-22-37)17-16-32(6)25(28(24)34)9-10-27-31(5)13-8-18-36-30(3,4)26(31)12-14-33(27,32)7/h19-20,22,24-28,36H,1,8-18,21H2,2-7H3/t24-,25+,26-,27+,28+,31-,32+,33+,34+/m0/s1 |
InChI Key |
AYKUOEUNDKDEHE-SOUXUNHZSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CCCNC([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCCNC(C5CCC4(C3(CC2)C)C)(C)C)C)COC(=O)N6C=CN=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12365312.png)





![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12365349.png)
![6,7-Dinitropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B12365350.png)

![1-fluoro-3-[[2-[(E)-4-[6-(methylamino)pyridin-3-yl]but-1-en-3-ynyl]-1,3-benzothiazol-6-yl]oxy]propan-2-ol](/img/structure/B12365358.png)




